molecular formula C24H27NO4 B15195218 Platynecine 7,9-phenylacetate diester CAS No. 56576-95-5

Platynecine 7,9-phenylacetate diester

Cat. No.: B15195218
CAS No.: 56576-95-5
M. Wt: 393.5 g/mol
InChI Key: ASOLKEKLKBMHPH-PQNGQFLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Platynecine 7,9-phenylacetate diester is a pyrrolizidine alkaloid (PA) derivative characterized by a platynecine necine base (1,2-saturated necine) esterified with phenylacetate groups at positions 7 and 7. Unlike hepatotoxic PAs, this compound lacks hepatotoxicity but exhibits diverse physiological effects, including hypotensive activity, cardiac inhibition, local anesthesia (with potency exceeding lidocaine), and corneal irritation . Its structure places it within the open-ring diester-type PAs, a subclass of pyrrolizidine alkaloids distinguished by esterification patterns and necine base saturation .

Properties

CAS No.

56576-95-5

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

[(1S,7R,8R)-7-(2-phenylacetyl)oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 2-phenylacetate

InChI

InChI=1S/C24H27NO4/c26-22(15-18-7-3-1-4-8-18)28-17-20-11-13-25-14-12-21(24(20)25)29-23(27)16-19-9-5-2-6-10-19/h1-10,20-21,24H,11-17H2/t20-,21-,24-/m1/s1

InChI Key

ASOLKEKLKBMHPH-PQNGQFLHSA-N

Isomeric SMILES

C1CN2CC[C@H]([C@H]2[C@H]1COC(=O)CC3=CC=CC=C3)OC(=O)CC4=CC=CC=C4

Canonical SMILES

C1CN2CCC(C2C1COC(=O)CC3=CC=CC=C3)OC(=O)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of Platynecine 7,9-phenylacetate diester involves the esterification of platynecine with phenylacetic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Platynecine 7,9-phenylacetate diester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Platynecine 7,9-phenylacetate diester has several scientific research applications:

Mechanism of Action

The mechanism of action of Platynecine 7,9-phenylacetate diester involves its metabolic activation in the liver, where it is converted into reactive intermediates. These intermediates can form adducts with DNA, proteins, and other cellular macromolecules, leading to cellular damage and toxicity. The primary molecular targets include liver enzymes and DNA, which are involved in the pathways of hepatotoxicity and genotoxicity .

Comparison with Similar Compounds

Table 1: Structural Classification of Pyrrolizidine Alkaloids

Necine Base Type Examples Ester Type Compounds Identified
1,2-Saturated (Platynecine) This compound Open-ring diester 163 compounds
Dehydropyrrolizidine (DHP) Retronecine derivatives Pyrrolic ester 23 compounds
N-Oxide Lasiocarpine N-oxide Monoester 84 compounds
Tertiary (Non-N-oxide/DHP) Heliotrine Macrocyclic diester 495 compounds

Toxicity and Pharmacological Profiles

Hepatotoxicity

Most diesters (e.g., senecionine, retrorsine) are hepatotoxic due to metabolic activation into reactive pyrrolic intermediates. However, this compound lacks hepatotoxicity, likely due to its saturated necine base, which prevents the formation of toxic metabolites .

Pharmacological Effects

  • Local Anesthesia : this compound exhibits stronger local anesthetic activity than lidocaine, a rare property among PAs .
  • Cardiovascular Effects: Unlike monocrotaline (a macrocyclic diester causing pulmonary hypertension), this compound inhibits cardiac function and lowers blood pressure .
  • Neuro-Muscular Activity : Contrasts with lycopsamine-type PAs, which block neuromuscular transmission but lack significant anesthetic effects .

Table 2: Comparative Pharmacological Properties

Compound Necine Base Ester Type Key Effects
This compound 1,2-Saturated Open-ring diester Local anesthesia (potent), hypotension, cardiac inhibition, non-hepatotoxic
Senecionine DHP Macrocyclic diester Hepatotoxic, carcinogenic, pneumotoxic
Heliotrine Retronecine Monoester Hepatotoxic, genotoxic
Lycopsamine Retronecine Open-ring diester Neuromuscular blockade, mild hepatotoxicity

Metabolic and Enzymatic Interactions

While phenylacetate derivatives are typically metabolized via decarboxylation (e.g., by phenylacetate decarboxylase to produce toluene in anaerobic bacteria ), this compound’s metabolic pathway remains unelucidated.

Research Implications and Gaps

  • Therapeutic Potential: The absence of hepatotoxicity and presence of potent local anesthesia make this compound a candidate for non-opioid pain management, contrasting with hepatotoxic PAs like senecionine .
  • Structural-Activity Relationships (SAR) : Saturation of the necine base may mitigate toxicity while preserving bioactivity, a hypothesis supported by comparisons with unsaturated DHP-type PAs .
  • Unresolved Questions: The enzyme systems involved in its biosynthesis and metabolism remain unidentified, warranting further proteomic and genomic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.